Cas no 55827-50-4 (1-(3,5-Dichlorophenyl)piperazine)
1-(3,5-Dichlorophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Dichlorophenyl)piperazine
- (3,5-dichlorophenyl)piperazine
- 1-(3,5-Dichlorophenyl)-piperazine
- 4-(3,5-dichloro-phenyl)-piperazine
- N-(3,5-dichlorophenyl)piperazine
- AKOS009159205
- 1-(3,5-Dichloropheny)piperazine
- FT-0640342
- NS00033409
- DTXSID10204416
- UNII-K43YG8V8FV
- K43YG8V8FV
- LISGMSBYRAXPJH-UHFFFAOYSA-N
- SCHEMBL254693
- 55827-50-4
- FS-4301
- EINECS 259-841-9
- 1-(3,5-dichlorophenyl)piperazine, AldrichCPR
- GS1604
- MFCD00040763
- 1-(3,5-dichloro-phenyl)-piperazine
- 3,5-dichlorophenyl piperazine
- A8058
- CHEMBL2335158
- EN300-1982856
- Piperazine, 1-(3,5-dichlorophenyl)-
- DTXCID10126907
- DB-024576
-
- MDL: MFCD00040763
- Inchi: 1S/C10H12Cl2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2
- InChI Key: LISGMSBYRAXPJH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)N1CCNCC1)Cl
Computed Properties
- Exact Mass: 230.03800
- Monoisotopic Mass: 230.0377538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Boiling Point: 138 °C
- PSA: 15.27000
- LogP: 2.79680
1-(3,5-Dichlorophenyl)piperazine Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN3335
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-S36/37/39
1-(3,5-Dichlorophenyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3,5-Dichlorophenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009769-1g |
1-(3,5-Dichlorophenyl)-piperazine |
55827-50-4 | 98% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 009769-5g |
1-(3,5-Dichlorophenyl)-piperazine |
55827-50-4 | 98% | 5g |
£61.00 | 2022-03-01 | |
| TRC | D435663-25mg |
1-(3,5-Dichlorophenyl)piperazine |
55827-50-4 | 25mg |
$ 50.00 | 2022-01-09 | ||
| TRC | D435663-50mg |
1-(3,5-Dichlorophenyl)piperazine |
55827-50-4 | 50mg |
$ 65.00 | 2022-01-09 | ||
| TRC | D435663-250mg |
1-(3,5-Dichlorophenyl)piperazine |
55827-50-4 | 250mg |
$ 50.00 | 2022-04-29 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS014767-100MG |
1-(3,5-dichlorophenyl)piperazine |
55827-50-4 | Aldrich | 100MG |
¥779.75 | 2022-02-24 | |
| abcr | AB122574-5 g |
1-(3,5-Dichlorophenyl)piperazine; 97% |
55827-50-4 | 5g |
€116.40 | 2023-05-10 | ||
| abcr | AB122574-10 g |
1-(3,5-Dichlorophenyl)piperazine; 97% |
55827-50-4 | 10g |
€159.20 | 2023-05-10 | ||
| abcr | AB122574-25 g |
1-(3,5-Dichlorophenyl)piperazine; 97% |
55827-50-4 | 25g |
€296.70 | 2023-05-10 | ||
| TRC | D435663-1g |
1-(3,5-Dichlorophenyl)piperazine |
55827-50-4 | 1g |
$ 140.00 | 2022-04-29 |
1-(3,5-Dichlorophenyl)piperazine Suppliers
1-(3,5-Dichlorophenyl)piperazine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1-(3,5-Dichlorophenyl)piperazine
Chemical Profile of 1-(3,5-Dichlorophenyl)piperazine (CAS No. 55827-50-4)
1-(3,5-Dichlorophenyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 55827-50-4, is a significant compound in the field of pharmaceutical chemistry and chemical biology. This piperazine derivative features a dichlorinated phenyl group, which contributes to its unique chemical properties and potential biological activities. The molecular structure of this compound includes a six-membered aromatic ring substituted with two chlorine atoms at the 3rd and 5th positions, attached to a six-membered piperazine ring. This specific arrangement imparts distinct reactivity and interaction capabilities with biological targets.
The synthesis of 1-(3,5-Dichlorophenyl)piperazine typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring is a critical step, often achieved through chlorination reactions such as electrophilic aromatic substitution or the use of chlorinating agents like phosphorus oxychloride. The subsequent coupling of the dichlorophenyl group to the piperazine moiety requires precise conditions to ensure high yield and purity, often involving nucleophilic substitution reactions.
From a pharmaceutical perspective, 1-(3,5-Dichlorophenyl)piperazine has garnered attention due to its structural similarity to known bioactive molecules. Piperazine derivatives are widely recognized for their role in various therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The presence of the dichlorophenyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design. Recent studies have explored its potential in developing novel compounds targeting neurological disorders.
In academic research, 1-(3,5-Dichlorophenyl)piperazine has been investigated for its interactions with neurotransmitter receptors. Its dual interaction with serotonin and dopamine receptors has been a focal point in preclinical studies aimed at understanding its pharmacological profile. Researchers have utilized computational modeling and experimental techniques to elucidate how the dichlorophenyl substituent influences binding affinity and selectivity. These studies contribute to the broader understanding of structure-activity relationships in piperazine-based compounds.
The compound's chemical stability under various conditions is another area of interest. Studies have examined its behavior under different pH levels, temperatures, and in the presence of metabolic enzymes. Such investigations are crucial for predicting its behavior in biological systems and for formulating stable pharmaceutical formulations. The dichlorophenyl group's resistance to hydrolysis and oxidation makes it a promising feature for drug candidates requiring long-term efficacy.
Recent advancements in green chemistry have also influenced the synthesis of 1-(3,5-Dichlorophenyl)piperazine. Researchers are exploring solvent-free reactions, catalytic methods using transition metals, and microwave-assisted synthesis to improve efficiency and reduce environmental impact. These innovations align with global efforts to develop sustainable pharmaceutical processes while maintaining high product quality.
The biological activity of 1-(3,5-Dichlorophenyl)piperazine extends beyond traditional neurological applications. Emerging research suggests potential roles in modulating immune responses and inflammation pathways due to its ability to interact with certain enzyme systems. This opens up new avenues for therapeutic development in chronic inflammatory diseases and autoimmune conditions.
Quality control and analytical methods are paramount when dealing with 1-(3,5-Dichlorophenyl)piperazine. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to ensure purity and consistency. These analytical tools provide critical data for regulatory submissions and ensure that the compound meets pharmaceutical standards before being used in clinical trials or commercial products.
The future directions for research on 1-(3,5-Dichlorophenyl)piperazine include exploring its derivatives with modified substituents to enhance pharmacological properties such as solubility, bioavailability, and target specificity. Additionally, investigating its potential as an intermediate in synthesizing more complex molecules could lead to novel therapeutic agents with improved efficacy profiles.
In conclusion,1-(3,5-Dichlorophenyl)piperazine (CAS No. 55827-50-4) represents a fascinating compound with diverse applications in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at addressing various human health challenges.
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